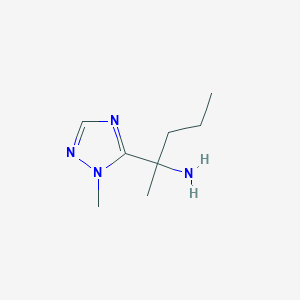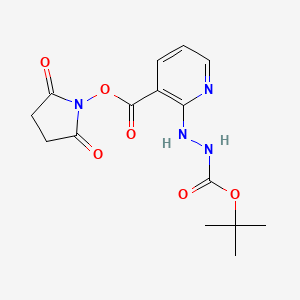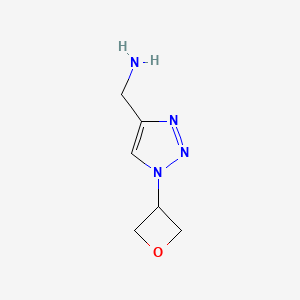
(1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine: is an organic compound that features both an oxetane ring and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method to synthesize (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine involves a cycloaddition reaction between an azide and an alkyne. This reaction typically proceeds under copper-catalyzed conditions (CuAAC) to form the triazole ring.
Oxetane Formation: The oxetane ring can be introduced through a nucleophilic substitution reaction where a suitable leaving group is replaced by an oxetane moiety.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or other reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the ring-opening can lead to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products:
Oxidation Products: Oxides or nitroso derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Functionalized derivatives with various nucleophiles.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The triazole ring is often used in bioconjugation techniques, linking biomolecules for various studies.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxetane ring can influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
(1-(Oxetan-3-yl)methanamine: Similar structure but lacks the triazole ring.
1,2,3-Triazole derivatives: Compounds with the triazole ring but without the oxetane moiety.
Uniqueness:
- The combination of the oxetane and triazole rings in (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine provides a unique set of chemical properties, making it versatile for various applications.
- The presence of both rings allows for diverse reactivity and interactions, which can be tailored for specific uses in research and industry.
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
[1-(oxetan-3-yl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C6H10N4O/c7-1-5-2-10(9-8-5)6-3-11-4-6/h2,6H,1,3-4,7H2 |
Clé InChI |
PPZGGCLNWHBBNV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)N2C=C(N=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


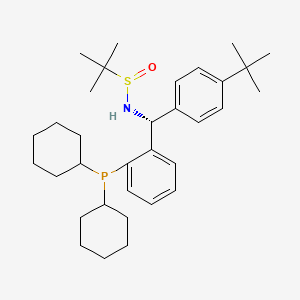

![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
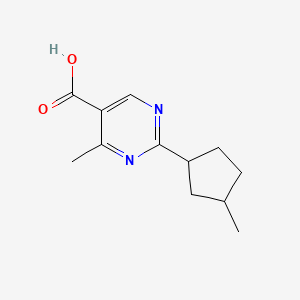
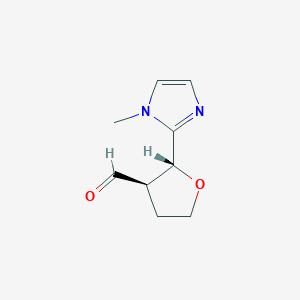
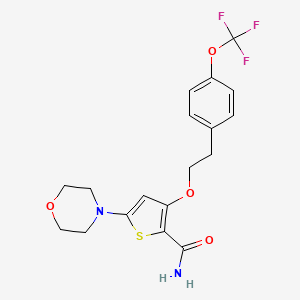
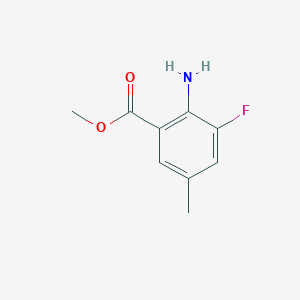
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

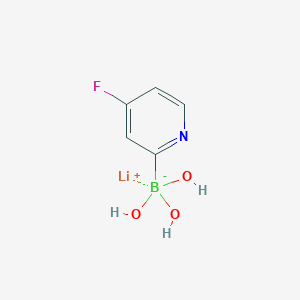
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)

